N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
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Description
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12N2O2S and its molecular weight is 296.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The compound has been utilized in the synthesis of various heterocyclic compounds. For example, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which involved the treatment of N-(1-Naphthyl)furan-2-carboxamide with P2S5 and subsequent oxidation. This compound underwent various electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Similarly, El’chaninov et al. (2018) synthesized 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and performed transformations like formylation and acylation on it (El’chaninov, Aleksandrov & Stepanov, 2018).
Antitumor Potential
The compound has also shown relevance in antitumor research. Matiichuk et al. (2020) explored the antitumor properties of derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde. Their research uncovered a lead compound with superior efficacy compared to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Biological and Antimicrobial Activity
Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, which exhibited notable antimicrobial activity against various bacteria and fungi (Patel & Shaikh, 2010). Additionally, Incerti et al. (2017) developed N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with potent antimicrobial properties, highlighting the therapeutic potential of benzothiazole derivatives (Incerti et al., 2017).
Spectroscopic and Structural Studies
Significant research has been conducted on the spectroscopic and structural characteristics of benzothiazole derivatives. Zhao and Zhou (2009) described the crystal structure of a related compound, providing insights into intermolecular interactions and molecular geometry (Zhao & Zhou, 2009).
Chemosensory Applications
Wang et al. (2015) developed coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds demonstrated significant changes in fluorescence and color in the presence of cyanide, showcasing their potential in chemical sensing applications (Wang et al., 2015).
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-3-9-18-14-11(2)6-4-8-13(14)21-16(18)17-15(19)12-7-5-10-20-12/h1,4-8,10H,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNVOQQKYGGQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.